3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide
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Description
3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O3S3 and its molecular weight is 369.47. The purity is usually 95%.
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Biological Activity
3,5-Dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide, with the CAS number 1421531-48-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C14H15N3O3S3 with a molecular weight of 369.5 g/mol. The structure includes an isoxazole ring, a thiazole moiety, and a sulfonamide functional group, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 1421531-48-7 |
Molecular Formula | C₁₄H₁₅N₃O₃S₃ |
Molecular Weight | 369.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antimicrobial Properties
Recent studies have indicated that compounds containing isoxazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The compound's sulfonamide group may enhance its interaction with bacterial enzymes, contributing to its antimicrobial activity .
Antitumor Activity
Research has suggested that thiazole derivatives can act as potential antitumor agents. In one study, compounds similar to this compound were evaluated against HepG-2 and A549 cell lines, demonstrating promising results in inhibiting tumor cell growth .
Case Studies
- Antitubercular Activity : A series of isoxazole-based compounds were tested for their antitubercular activity against Mycobacterium tuberculosis. The findings indicated that modifications to the thiazole moiety could significantly enhance the efficacy of these compounds against both drug-susceptible and drug-resistant strains .
- Carbonic Anhydrase Inhibition : Another study focused on sulfonamide derivatives showed weak inhibition against human carbonic anhydrase isoforms. Despite low potency, these findings suggest potential for further development into selective inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Isoxazole Ring : Essential for interaction with biological targets.
- Thiazole Moiety : Influences lipophilicity and enhances biological interactions.
- Sulfonamide Group : Critical for antimicrobial action through inhibition of bacterial enzymes.
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-8-12(22-14(16-8)11-5-4-6-21-11)7-15-23(18,19)13-9(2)17-20-10(13)3/h4-6,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIKZJBAJABBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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